

Application Notes: Vaborbactam Synergy Testing with β -Lactam Antibiotics

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Compound of Interest

Compound Name: Vaborbactam

Cat. No.: B611620

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Introduction

Vaborbactam is a potent, first-in-class cyclic boronic acid β -lactamase inhibitor.[1][2][3] It has no intrinsic antibacterial activity but functions to protect β -lactam antibiotics from degradation by a wide range of serine β -lactamases.[4][5] Its primary strength lies in the potent inhibition of *Klebsiella pneumoniae* carbapenemase (KPC), a class A serine carbapenemase that is a major cause of carbapenem resistance in Enterobacterales.[2][5][6] The combination of **vaborbactam** with a carbapenem, such as meropenem, restores the antibiotic's activity against many carbapenem-resistant Enterobacterales (CRE), a significant threat in clinical settings.[1][6]

Synergy testing is crucial for evaluating the efficacy of such combination therapies. The checkerboard assay is a standard in vitro method used to quantify the interaction between two antimicrobial agents. This application note provides a detailed protocol for performing a checkerboard assay to assess the synergy between **vaborbactam** and a β -lactam partner, typically meropenem.

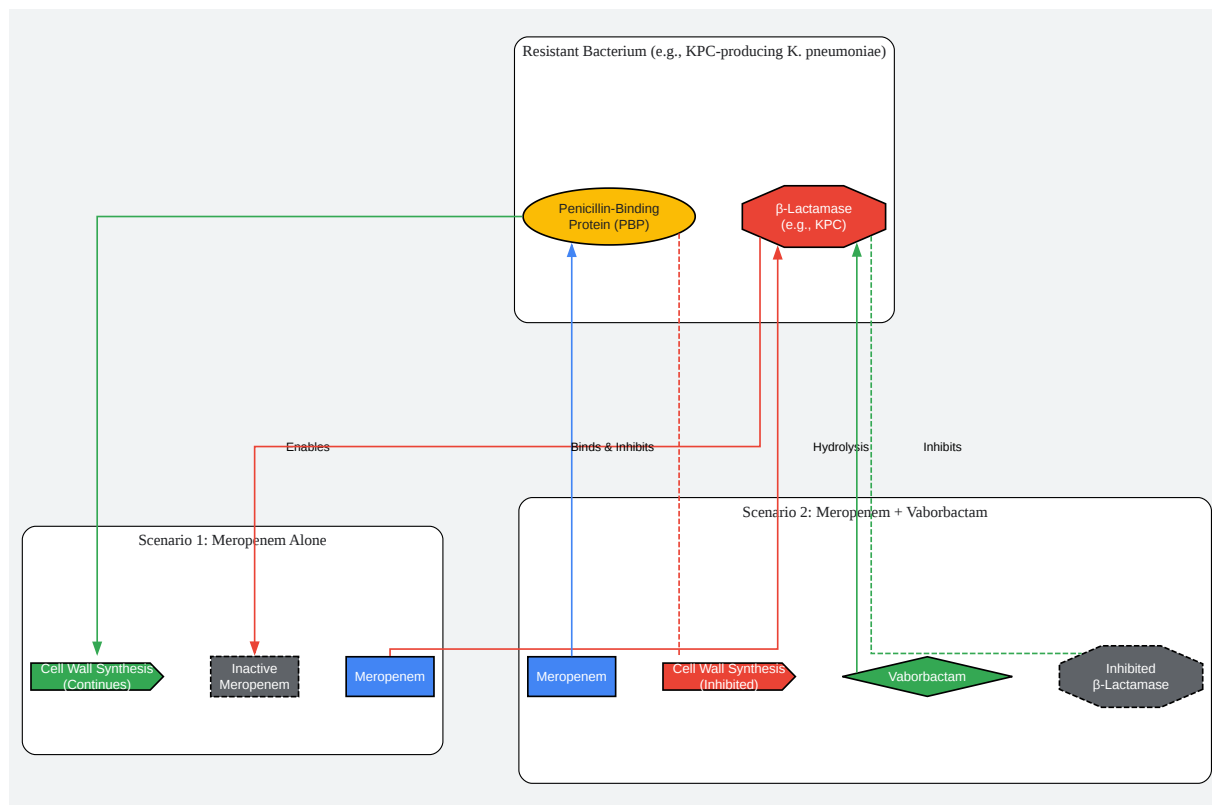
Mechanism of Action

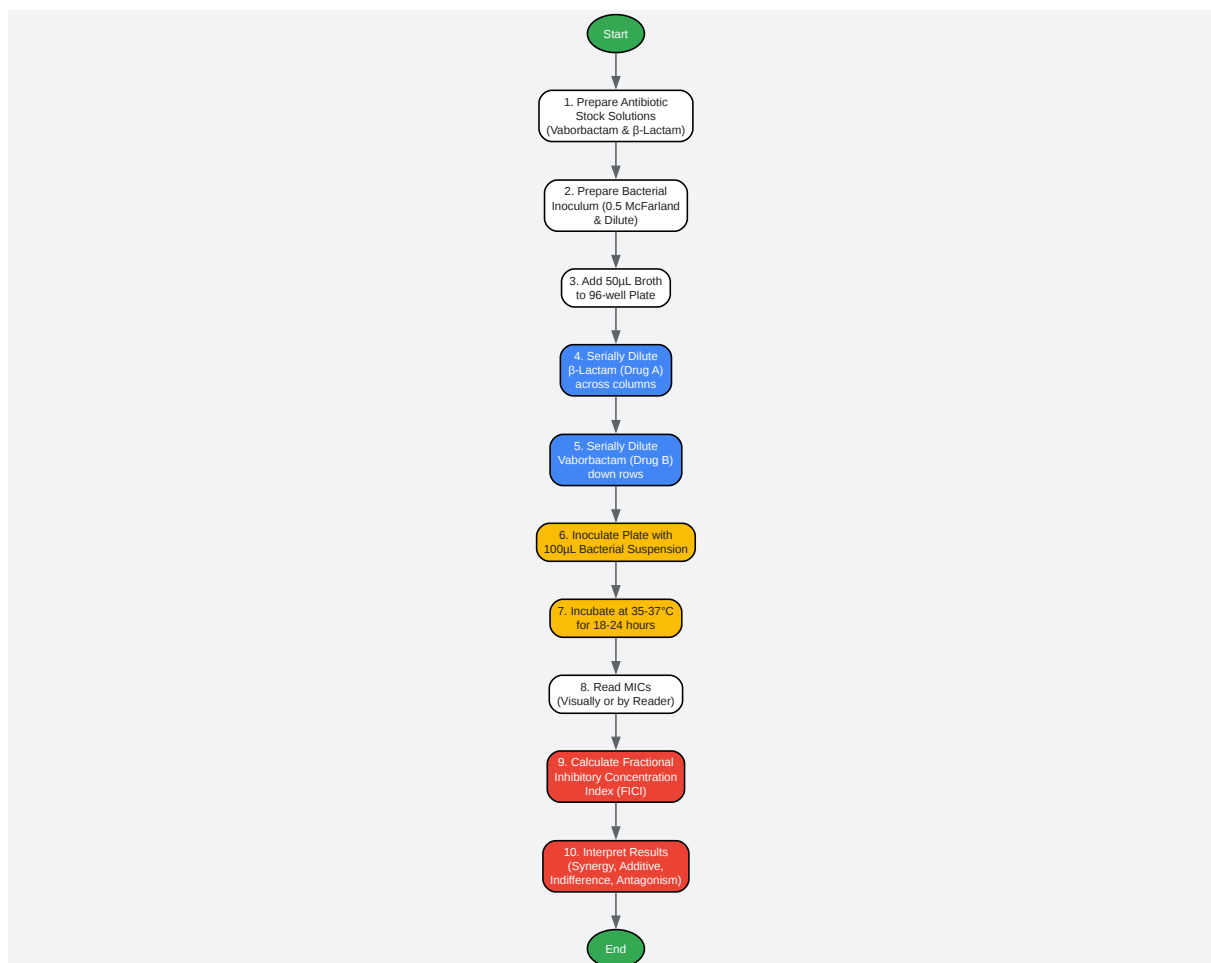
β -lactam antibiotics, like meropenem, act by binding to penicillin-binding proteins (PBPs) in the bacterial cell wall, which inhibits peptidoglycan synthesis and leads to cell lysis and death.[4][7] However, bacteria can develop resistance by producing β -lactamase enzymes, which hydrolyze the amide bond in the β -lactam ring, inactivating the antibiotic.[5][8]

Vaborbactam specifically counters this resistance mechanism. It acts as a transition-state analog, forming a reversible covalent bond with the active site serine of serine-based β -lactamases, including KPC enzymes.[3][5] This binding effectively sequesters the β -lactamase, allowing the partner β -lactam antibiotic to reach its PBP targets unhindered and exert its bactericidal effect.[4]

Visualizing the Mechanism of Action

The diagram below illustrates the protective effect of **vaborbactam**, enabling meropenem to inhibit bacterial cell wall synthesis in a resistant bacterium.





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
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